molecular formula C37H56N4O4 B14080109 NO-Feng-PDEtMPPi

NO-Feng-PDEtMPPi

Cat. No.: B14080109
M. Wt: 620.9 g/mol
InChI Key: NXOFOSZCXHWGOG-WXKUUGAPSA-N
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Preparation Methods

The synthesis of NO-Feng-PDEtMPPi involves the reaction of piperidinecarboxamide with a propanediyl bis[N-(2,6-diethyl-4-methylphenyl)] compound under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

NO-Feng-PDEtMPPi undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NO-Feng-PDEtMPPi has a wide range of scientific research applications:

Mechanism of Action

NO-Feng-PDEtMPPi can be compared with other chiral ligands and catalysts such as BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl) and TADDOL (α,α,α’,α’-Tetraaryl-1,3-dioxolane-4,5-dimethanol). While BINAP and TADDOL are well-known for their use in asymmetric synthesis, this compound offers unique advantages in terms of its flexibility and ability to form stable complexes with a wide range of metal ions .

Properties

Molecular Formula

C37H56N4O4

Molecular Weight

620.9 g/mol

IUPAC Name

(1R,2S)-N-(2,6-diethyl-4-methylphenyl)-1-[3-[(1R,2S)-2-[(2,6-diethyl-4-methylphenyl)carbamoyl]-1-oxidopiperidin-1-ium-1-yl]propyl]-1-oxidopiperidin-1-ium-2-carboxamide

InChI

InChI=1S/C37H56N4O4/c1-7-28-22-26(5)23-29(8-2)34(28)38-36(42)32-16-11-13-18-40(32,44)20-15-21-41(45)19-14-12-17-33(41)37(43)39-35-30(9-3)24-27(6)25-31(35)10-4/h22-25,32-33H,7-21H2,1-6H3,(H,38,42)(H,39,43)/t32-,33-,40+,41+/m0/s1

InChI Key

NXOFOSZCXHWGOG-WXKUUGAPSA-N

Isomeric SMILES

CCC1=CC(=CC(=C1NC(=O)[C@@H]2CCCC[N@+]2(CCC[N@@+]3(CCCC[C@H]3C(=O)NC4=C(C=C(C=C4CC)C)CC)[O-])[O-])CC)C

Canonical SMILES

CCC1=CC(=CC(=C1NC(=O)C2CCCC[N+]2(CCC[N+]3(CCCCC3C(=O)NC4=C(C=C(C=C4CC)C)CC)[O-])[O-])CC)C

Origin of Product

United States

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